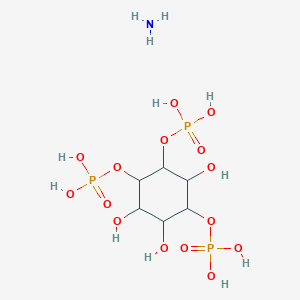
D-myo-inositol-1,4,5-triphosphate (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-inositol-1,4,5-triphosphate (ammonium salt) is a derivative of inositol phosphate, a crucial second messenger in various cellular processes. This compound plays a significant role in the regulation of intracellular calcium levels, which is vital for numerous physiological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-inositol-1,4,5-triphosphate typically involves the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. This reaction yields D-myo-inositol-1,4,5-triphosphate and diacylglycerol. The ammonium salt form is obtained by neutralizing the compound with ammonium hydroxide.
Industrial Production Methods
Industrial production of D-myo-inositol-1,4,5-triphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis and subsequent purification steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
D-myo-inositol-1,4,5-triphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inositol and inorganic phosphate.
Phosphorylation: It can be further phosphorylated to form higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to inositol.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products
Hydrolysis: Inositol and inorganic phosphate.
Phosphorylation: Higher inositol phosphates like inositol tetrakisphosphate.
Dephosphorylation: Inositol and lower inositol phosphates.
Wissenschaftliche Forschungsanwendungen
D-myo-inositol-1,4,5-triphosphate (ammonium salt) has extensive applications in scientific research:
Chemistry: Used as a reagent in studying phosphoinositide metabolism.
Biology: Investigates cellular signaling pathways, particularly those involving calcium release.
Medicine: Explores therapeutic potentials in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of biosensors and diagnostic tools.
Wirkmechanismus
D-myo-inositol-1,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling pathways, including the activation of protein kinase C and calmodulin-dependent processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-myo-inositol-1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-inositol-1,4-bisphosphate: A precursor in the synthesis of D-myo-inositol-1,4,5-triphosphate.
D-myo-inositol-1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with distinct signaling roles.
Uniqueness
D-myo-inositol-1,4,5-triphosphate is unique due to its specific role in mobilizing intracellular calcium, which is critical for numerous cellular functions. Its ability to act as a second messenger distinguishes it from other inositol phosphates that may have different or additional roles in cellular signaling.
Eigenschaften
Molekularformel |
C6H18NO15P3 |
|---|---|
Molekulargewicht |
437.13 g/mol |
IUPAC-Name |
azane;(2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3 |
InChI-Schlüssel |
LCBKVESQTQJLKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)



![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)




![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)



